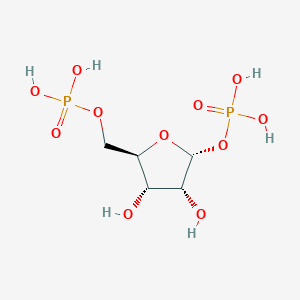

D-Ribose 1,5-diphosphate

Description

RN given for (D)-isome

Properties

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAFZMYJJHWUPN-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252223 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-84-0 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-1,5-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Ribose 1,5-diphosphate: Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate (sometimes referred to as phosphoribosyl pyrophosphate or PRPP in certain contexts, though structurally distinct) is a pivotal molecule in cellular metabolism. As a phosphorylated derivative of the pentose sugar D-ribose, it serves as a key precursor in the biosynthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. Its precise chemical structure and stereochemistry are fundamental to its recognition and utilization by a host of enzymes, making it a molecule of significant interest in biochemistry, molecular biology, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed insights into its enzymatic synthesis and purification.

Chemical Structure and Stereochemistry

This compound is characterized by a D-ribofuranose ring, which is a five-membered ring composed of four carbon atoms and one oxygen atom. Phosphate groups are attached to the C1 and C5 positions of this ribose sugar.

The systematic IUPAC name for this compound is [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate[1]. This name precisely defines the stereochemical configuration of the chiral centers in the molecule. The "D" designation refers to the configuration at the C4 carbon, which is analogous to that of D-glyceraldehyde. The molecule exists predominantly in the β-anomeric form, where the phosphate group at the anomeric C1 carbon is oriented on the same side of the furanose ring as the C4 substituent.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₁₁P₂ | PubChem[1] |

| Molecular Weight | 310.09 g/mol | PubChem[1] |

| IUPAC Name | [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | PubChem[1] |

| CAS Number | 14689-84-0 | PubChem[1] |

| Topological Polar Surface Area | 183 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | FooDB |

| Hydrogen Bond Acceptor Count | 9 | FooDB |

| Rotatable Bond Count | 5 | FooDB |

| XLogP3 | -4.7 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Experimental Data: Bond Lengths, Angles, and NMR Spectroscopy

As of the latest literature review, a dedicated X-ray crystallography study of isolated this compound has not been published. Consequently, precise, experimentally determined bond lengths and angles for the free molecule are not available in crystallographic databases. The available structural data pertains to the molecule when bound to enzymes, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[2]. In such complexes, the conformation of this compound is influenced by its interactions with the protein's active site.

Similarly, while NMR data for the related compounds D-ribose and D-ribose-5-phosphate are available, a detailed and fully assigned 1H and 13C NMR spectral dataset for this compound is not readily found in the peer-reviewed literature. The complexity of the spectra, due to the presence of two phosphate groups and the potential for anomeric mixtures, necessitates dedicated spectroscopic studies for complete assignment.

Enzymatic Synthesis and Purification

The primary route for the preparation of this compound is through enzymatic synthesis. One established method involves the phosphorylation of D-ribose-5-phosphate, a readily available starting material.

Key Enzymes in the Synthesis Pathway

-

Ribose-phosphate pyrophosphokinase (RPK) : This enzyme catalyzes the transfer of a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate, yielding this compound and AMP.

Experimental Protocol: Enzymatic Synthesis of this compound

The following protocol is a generalized procedure based on established methodologies for the enzymatic synthesis of phosphorylated sugars. Researchers should optimize conditions based on their specific enzyme preparations and desired scale.

Materials:

-

D-Ribose-5-phosphate sodium salt

-

Adenosine triphosphate (ATP) disodium salt

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Ribose-phosphate pyrophosphokinase (RPK)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing D-ribose-5-phosphate and a molar excess of ATP in Tris-HCl buffer (e.g., 50 mM, pH 7.5).

-

Cofactor Addition: Add MgCl₂ to the reaction mixture to a final concentration that optimally supports the activity of RPK (typically in the range of 5-10 mM).

-

pH Adjustment: Adjust the pH of the reaction mixture to the optimal pH for RPK activity (usually around 7.5-8.0) using dilute HCl or NaOH.

-

Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified RPK to the reaction mixture. The exact amount of enzyme will depend on its specific activity and the desired reaction time.

-

Incubation: Incubate the reaction mixture at the optimal temperature for RPK (often 37 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for the consumption of ATP and the formation of this compound using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95 °C for 5 minutes) or by the addition of a protein precipitating agent like perchloric acid followed by neutralization.

Purification Protocol: Ion-Exchange Chromatography

The product, this compound, can be purified from the reaction mixture using anion-exchange chromatography.

Materials:

-

DEAE-Sephadex or a similar anion-exchange resin

-

Triethylammonium bicarbonate (TEAB) buffer or another suitable volatile buffer system

-

Deionized water

Procedure:

-

Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low concentration of the starting buffer (e.g., 25 mM TEAB, pH 7.5).

-

Sample Loading: After terminating the synthesis reaction and removing any precipitated protein by centrifugation, load the supernatant onto the equilibrated anion-exchange column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound components, such as unreacted ribose-5-phosphate and AMP.

-

Elution: Elute the bound this compound from the column using a linear gradient of increasing salt concentration (e.g., a gradient of 25 mM to 1 M TEAB). The more highly charged this compound will elute at a higher salt concentration than the starting materials and byproducts.

-

Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence of this compound using a suitable assay (e.g., phosphate assay or HPLC).

-

Desalting: Pool the fractions containing the purified product and remove the volatile buffer salts by repeated lyophilization.

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

This compound is a molecule of central importance in nucleotide metabolism. Its specific chemical structure and stereochemistry are critical for its biological function. While detailed experimental data on its isolated structure are currently lacking in the public domain, its physicochemical properties can be reliably computed, and its synthesis can be achieved through well-established enzymatic methods. The protocols outlined in this guide provide a solid foundation for researchers and scientists working with this essential biomolecule. Further research, particularly crystallographic and NMR studies on the isolated compound, would provide valuable insights into its intrinsic structural properties and conformational dynamics.

References

Enzymatic Synthesis of D-Ribose 1,5-diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of D-Ribose 1,5-diphosphate (R-1,5-DP), a key precursor molecule in cellular metabolism. The focus is on two primary enzymatic pathways, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the biochemical processes and experimental workflows.

Introduction

This compound and its immediate metabolic precursor, 5-phospho-α-D-ribose 1-diphosphate (PRPP), are crucial intermediates in the biosynthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. The enzymatic production of these molecules is of significant interest for various applications in biotechnology and drug development, offering a highly specific and efficient alternative to chemical synthesis. This guide details two prominent enzymatic routes for the synthesis of these vital compounds.

Enzymatic Synthesis Pathways

Two primary enzymatic pathways for the synthesis of PRPP, the immediate precursor to this compound, have been well-characterized:

-

Pathway 1: Single-Enzyme Synthesis using Ribose-phosphate Diphosphokinase (PRPP Synthetase). This is the most direct route, utilizing a single enzyme to convert D-Ribose 5-phosphate and ATP into PRPP and AMP.[1]

-

Pathway 2: Multi-Enzyme Cascade. This alternative pathway employs a three-enzyme system to convert D-Ribose 5-phosphate into PRPP via intermediate steps. The enzymes involved are phosphopentomutase, ribose 1-phosphokinase, and ribose 1,5-bisphosphokinase.

The following sections provide a detailed technical examination of each pathway.

Data Presentation: Comparison of Enzymatic Synthesis Pathways

The following tables summarize the key quantitative data associated with the enzymes involved in the synthesis of this compound precursors.

Table 1: Ribose-phosphate Diphosphokinase (PRPP Synthetase) from E. coli

| Parameter | Value | Reference |

| Enzyme Source | Recombinant E. coli (BL21(DE3) or Rosetta(DE3) strains) | [2][3] |

| Tag | N-terminal His6-tag | [2][3] |

| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [2][3] |

| Typical Yield | High | [2] |

| Purity | >90% after one-step Ni-NTA affinity chromatography | [4] |

| Specific Activity | 22 U/mg | [4] |

| Substrates | D-Ribose 5-phosphate, ATP | [5] |

| Products | 5-Phospho-α-D-ribose 1-diphosphate (PRPP), AMP | [5] |

Table 2: Enzymes of the Multi-Enzyme Cascade Pathway from E. coli

| Enzyme | Gene | Purification Method | Purity | Specific Activity | Reference |

| Phosphopentomutase | deoB | His-Tag Affinity Chromatography | >90% | Not explicitly stated | [6] |

| Ribokinase | rbsK | Ni-NTA Affinity Chromatography | >90% | 70 U/mg | [4][7] |

| Ribose 1,5-bisphosphokinase | phnN | Not explicitly detailed | Not explicitly stated | Not explicitly stated | [8] |

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzymes and the enzymatic synthesis reactions.

Pathway 1: Ribose-phosphate Diphosphokinase (PRPP Synthetase)

-

Expression:

-

Transform E. coli BL21(DE3) or Rosetta(DE3) cells with a pET vector containing the N-terminally His6-tagged prsA gene.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6.

-

Induce protein expression with 0.05% L-(+)-arabinose for 2 hours followed by 1 mM IPTG for 3 hours at 37°C.

-

Harvest the cells by centrifugation at 4500 rpm for 25 minutes at 4°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 46,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 6 bed volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 50 mM imidazole, pH 8.0).

-

Elute the His-tagged PRPP synthetase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 400 mM imidazole, pH 8.0).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Store the purified enzyme at -80°C.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

D-Ribose 5-phosphate

-

ATP

-

Purified PRPP Synthetase

-

Reaction Buffer (e.g., containing MgCl2 and a suitable buffer system)

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

-

Monitoring and Termination:

-

Monitor the reaction progress by measuring the formation of PRPP or the consumption of ATP.

-

Terminate the reaction by heat inactivation or the addition of a quenching agent.

-

-

Product Isolation:

-

The synthesized PRPP can be purified using chromatographic techniques if necessary.

-

Pathway 2: Multi-Enzyme Cascade

-

Phosphopentomutase (deoB) : Can be purified from E. coli using His-Tag affinity chromatography.[6]

-

Ribokinase (rbsK) : An improved purification protocol for E. coli ribokinase has been described, and the recombinant enzyme can be purified using Ni-NTA affinity chromatography.[4][7]

-

Ribose 1,5-bisphosphokinase (phnN) : While the enzyme has been characterized, a detailed purification protocol is not explicitly provided in the searched literature. A standard approach for His-tagged protein purification would likely be effective.

A complete, optimized protocol for the coupled three-enzyme synthesis of PRPP from D-Ribose 5-phosphate is not explicitly detailed in the currently available literature. A researcher would need to optimize the relative concentrations of the three enzymes and the reaction conditions (pH, temperature, substrate concentrations) to achieve efficient conversion.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic pathways and a general experimental workflow.

Caption: Enzymatic pathways for PRPP synthesis.

Caption: General experimental workflow.

Conclusion

This guide has outlined two primary enzymatic pathways for the synthesis of this compound precursors. The single-enzyme approach using PRPP synthetase is well-documented, with detailed protocols available for enzyme purification and synthesis. The multi-enzyme cascade offers an alternative route, although comprehensive, integrated protocols and quantitative data are less readily available in the current literature. The choice of pathway will depend on the specific research or development goals, available resources, and the desired scale of production. Further optimization of the multi-enzyme system presents an opportunity for future research.

References

- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reliable method for high quality His-tagged and untagged E. coli phosphoribosyl phosphate synthase (Prs) purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. bionukleo.com [bionukleo.com]

- 7. Purification, characterization, and crystallization of Escherichia coli ribokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose 1,5-bisphosphate phosphokinase - Wikipedia [en.wikipedia.org]

The Role of D-Ribose 1,5-Bisphosphate: A Correction to the Pentose Phosphate Pathway and Exploration of its True Metabolic Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the metabolic role of D-Ribose 1,5-bisphosphate. It is crucial to begin with a clarification: contrary to the premise of the inquiry, D-Ribose 1,5-bisphosphate is not a key intermediate in the canonical Pentose Phosphate Pathway (PPP) . The established PPP proceeds through a series of well-characterized intermediates, which will be detailed herein. This document will first provide a comprehensive overview of the canonical Pentose Phosphate Pathway, including its intermediates, regulatory enzymes, and quantitative data. Subsequently, it will delve into the scientifically accurate metabolic roles of D-Ribose 1,5-bisphosphate, which is a key player in alternative metabolic routes, particularly in certain archaea and bacteria.

The Canonical Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic pathway parallel to glycolysis. It is a crucial source of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and in the defense against oxidative stress. The PPP also produces the precursor for nucleotide biosynthesis, ribose-5-phosphate. The pathway is divided into two phases: the oxidative and the non-oxidative phase.

Signaling Pathways of the Pentose Phosphate Pathway

The PPP is intricately regulated and interconnected with other metabolic pathways, most notably glycolysis. The entry point of the PPP is the dehydrogenation of glucose-6-phosphate, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). The activity of G6PD is a major regulatory point of the pathway.

Quantitative Data on PPP Intermediates

The intracellular concentrations of PPP intermediates can vary significantly depending on the cell type, metabolic state, and environmental conditions. The following table summarizes representative concentrations of key PPP metabolites in human erythrocytes and E. coli.

| Metabolite | Human Erythrocytes (μM) | E. coli (μM) |

| Glucose-6-phosphate (G6P) | 40 - 60 | 1500 - 4000 |

| 6-Phosphogluconate (6PG) | 5 - 15 | 200 - 600 |

| Ribulose-5-phosphate (Ru5P) | 10 - 30 | 50 - 150 |

| Ribose-5-phosphate (R5P) | 10 - 40 | 100 - 300 |

| Xylulose-5-phosphate (X5P) | 10 - 30 | 80 - 200 |

| Sedoheptulose-7-phosphate (S7P) | 20 - 50 | 100 - 250 |

| Erythrose-4-phosphate (E4P) | < 5 | 1 - 3 |

| Fructose-6-phosphate (F6P) | 10 - 20 | 500 - 1500 |

| Glyceraldehyde-3-phosphate (G3P) | 5 - 15 | 50 - 150 |

Note: These values are approximate and can vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PPP intermediates.

1. Sample Preparation:

-

Metabolism Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C).

-

Cell Lysis and Extraction: Lyse the cells using a suitable method (e.g., sonication, bead beating) in a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: Employ a gradient of solvents, typically acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification of each PPP intermediate.

Transketolase is a key enzyme in the non-oxidative PPP. Its activity can be measured spectrophotometrically by coupling the reaction to a dehydrogenase.

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate produced can be measured by a coupled enzymatic reaction with glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the transketolase activity.

Reagents:

-

Triethanolamine buffer (pH 7.6)

-

Ribose-5-phosphate

-

Xylulose-5-phosphate

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

NADH

-

Glycerol-3-phosphate dehydrogenase

-

Sample (cell lysate)

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, TPP, and NADH.

-

Add the substrates (ribose-5-phosphate and xylulose-5-phosphate) and the coupling enzyme (glycerol-3-phosphate dehydrogenase).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the sample containing transketolase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

The True Metabolic Role of D-Ribose 1,5-Bisphosphate

While not a part of the canonical PPP, D-Ribose 1,5-bisphosphate (also known as 5-phospho-α-D-ribosyl 1-phosphate or PRibP) is a significant intermediate in alternative metabolic pathways, particularly in certain archaea.

Alternative Pathway for Ribulose 1,5-Bisphosphate (RuBP) Synthesis

In some archaea, which lack the conventional enzyme phosphoribulokinase (PRK) of the Calvin cycle, D-Ribose 1,5-bisphosphate is a key intermediate in an alternative pathway for the synthesis of Ribulose 1,5-bisphosphate (RuBP), the substrate for the carbon-fixing enzyme RuBisCO.

This pathway involves the following key steps:

-

Formation of D-Ribose 1,5-bisphosphate: This can occur through various reactions, including the phosphorylation of ribose-1-phosphate or the phosphorolysis of ribonucleoside monophosphates (NMPs).

-

Isomerization to Ribulose 1,5-bisphosphate: The enzyme ribose-1,5-bisphosphate isomerase catalyzes the conversion of D-Ribose 1,5-bisphosphate to RuBP.

The Pentose Bisphosphate Pathway

In some archaea, D-Ribose 1,5-bisphosphate is also an intermediate in a pathway referred to as the "pentose bisphosphate pathway." This pathway is involved in the catabolism of nucleosides and nucleotides, ultimately feeding into central carbon metabolism.

Conclusion

A Technical Guide to the Discovery and History of D-Ribose Phosphates: PRPP and Rib-1,5-P2

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "D-Ribose 1,5-diphosphate" presents a nomenclatural ambiguity in biochemical literature. It is most frequently understood to refer to 5-Phospho-α-D-ribose 1-diphosphate (PRPP) , a cornerstone metabolite essential for the biosynthesis of nucleotides and other vital compounds. The discovery and characterization of PRPP were pivotal moments in understanding cellular metabolism. However, the literature also describes a distinct molecule, Ribose 1,5-bisphosphate (Rib-1,5-P2) , a potent allosteric regulator of glycolysis. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of both molecules, with a primary focus on the ubiquitously crucial PRPP. This document aims to clarify their distinct roles and provide researchers with foundational data, experimental methodologies, and pathway visualizations.

Part 1: 5-Phospho-α-D-ribose 1-diphosphate (PRPP)

5-Phospho-α-D-ribose 1-diphosphate, commonly known as phosphoribosyl pyrophosphate (PRPP), is a critical precursor molecule in multiple anabolic pathways. It is synthesized from Ribose 5-phosphate, a product of the pentose phosphate pathway, and serves as the activated form of ribose for biosynthetic reactions.

Discovery and Foundational History

The elucidation of PRPP's role began in the mid-1950s, a period of intense discovery in metabolic biochemistry. The enzymatic activity responsible for its synthesis was first described by Arthur Kornberg and his colleagues in 1955.[1] Their work was instrumental in identifying PRPP as a key intermediate in the synthesis of purine and pyrimidine nucleotides.[1] Concurrently, research by Remy, Remy, and Buchanan further detailed its enzymatic synthesis and confirmed its essential role as a substrate in the de novo purine biosynthesis pathway.[2] These foundational studies established PRPP as a central link between carbohydrate metabolism (via the pentose phosphate pathway) and the synthesis of genetic material and essential cofactors.

Biochemical Synthesis and Regulation

PRPP is synthesized by the enzyme Ribose-phosphate diphosphokinase (also known as PRPP synthetase; EC 2.7.6.1), which catalyzes the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl of α-D-ribose 5-phosphate.[3][4] This reaction is unique as it involves the transfer of an intact pyrophosphate group, rather than a single phosphate, forming AMP as the co-product.[4] The reaction requires magnesium (Mg²⁺) as a cofactor and is allosterically activated by inorganic phosphate (Pi).[5]

The activity of PRPP synthetase is a critical regulatory point in metabolism. It is subject to feedback inhibition by several downstream products, most notably ADP and GDP, which ensures that the production of PRPP is tightly matched to the cell's biosynthetic needs.[5][6]

Central Role in Metabolic Pathways

PRPP is the activated ribose donor for a number of essential biosynthetic pathways. Its pyrophosphate group at the anomeric C-1 position is an excellent leaving group, facilitating nucleophilic substitution reactions.

-

De Novo and Salvage Nucleotide Synthesis: PRPP is the foundational scaffold upon which both purine and pyrimidine rings are built in de novo pathways.[7][8] In salvage pathways, it provides the phosphoribosyl moiety that is attached to free purine or pyrimidine bases to recycle them into nucleotides.[8]

-

Amino Acid Biosynthesis: PRPP is a key substrate in the biosynthesis of the amino acids histidine and tryptophan.[7]

-

Cofactor Synthesis: The synthesis of pyridine nucleotide cofactors, such as NAD⁺ and NADP⁺, also utilizes PRPP.[3]

Quantitative Data

The activity of PRPP synthetase and the intracellular concentration of PRPP are tightly controlled. Below are key kinetic parameters and physiological concentrations reported in the literature.

Table 1: Kinetic Parameters of Human PRPP Synthetase

| Parameter | Value | Substrate/Cofactor | Reference |

|---|---|---|---|

| Km | 33 µM | Ribose 5-Phosphate | Fox & Kelley (1971)[6] |

| Km | 14 µM | MgATP | Fox & Kelley (1971)[6] |

| Km | 0.2 mM | Magnesium | Fox & Kelley (1971)[6] |

Table 2: Intracellular Concentrations of PRPP

| Organism/Cell Type | Condition | Concentration | Reference |

|---|---|---|---|

| S. cerevisiae (Yeast) | Wild-Type | ~100 µM | Mülleder et al.[9] |

| Human Erythrocytes | Normal Males | 7.7 ± 2.4 µM | Fox & Kelley (1972)[1] |

| Human Erythrocytes | Normal Females | 11.2 ± 3.4 µM | Fox & Kelley (1972)[1] |

| Human Erythrocytes | Gouty Patients | 5.2 ± 2.6 µM | Fox & Kelley (1972)[1] |

Experimental Protocols: Enzymatic Synthesis and Assay of PRPP

The synthesis and quantification of PRPP are fundamental procedures in metabolic research. Methodologies have been developed for both large-scale synthesis and precise activity assays.

Conceptual Protocol for Enzymatic Synthesis of PRPP

This protocol is based on the methodology for large-scale synthesis using immobilized enzymes.[10]

-

Enzyme Preparation: Isolate PRPP synthetase from a high-expression source (e.g., Salmonella typhimurium). Immobilize the purified enzyme on a solid support (e.g., polyacrylamide-nitrile, PAN) to enhance stability and allow for reuse.

-

Reaction Mixture: Prepare a buffered solution containing:

-

Ribose 5-phosphate (substrate)

-

ATP (co-substrate)

-

Magnesium Chloride (cofactor)

-

Inorganic Phosphate (activator)

-

An ATP regeneration system (e.g., acetyl phosphate and acetate kinase) to drive the reaction to completion by recycling the AMP/ADP produced.

-

-

Reaction Execution: Pass the reaction mixture through a column containing the immobilized PRPP synthetase at a controlled temperature (e.g., 25°C).

-

Purification: Purify PRPP from the reaction mixture using anion-exchange chromatography, separating it from unreacted substrates, AMP, and other components.

-

Quantification and Verification: Analyze the final product using HPLC and quantify using enzymatic assays coupled to nucleotide-consuming enzymes.

Part 2: Ribose 1,5-bisphosphate (Rib-1,5-P2)

Distinct from PRPP, Ribose 1,5-bisphosphate (Rib-1,5-P2) was identified as a potent metabolic regulator. Its discovery came much later and revealed a more specialized role in controlling glycolytic flux.

Discovery and Function

In 1986, Guha and Rose reported the enzymatic synthesis of Rib-1,5-P2 and identified its function as a powerful activator of phosphofructokinase (PFK) in the brain.[4] PFK is a key rate-limiting enzyme in glycolysis. Rib-1,5-P2 was found to form rapidly upon the initiation of glycolysis and acts as a feed-forward activator, helping to regulate the flow of metabolites through the fructose 6-phosphate/fructose 1,6-bisphosphate cycle.[4]

Biochemical Synthesis

Rib-1,5-P2 is not synthesized by PRPP synthetase. Instead, Guha and Rose demonstrated that its synthesis is catalyzed by glucose-1,6-bisphosphate synthase . This enzyme transfers a phosphoryl group from an acyl-phosphate donor, 3-phosphoglyceryl phosphate, to a phosphoryl acceptor, which can be either ribose-1-phosphate or ribose-5-phosphate.[4]

Quantitative Data

The substrate specificity of the synthase enzyme highlights its preference for certain phosphoryl acceptors. The synthesis is also inhibited by several key metabolic intermediates.

Table 3: Substrate Specificity of Glucose-1,6-bisphosphate Synthase

| Phosphoryl Acceptor | Relative V/Km |

|---|---|

| Ribose-1-P | 1.00 |

| Glucose-1-P | 0.30 |

| Mannose-1-P | 0.11 |

| Ribose-5-P | 0.11 |

| Glucose-6-P | 0.10 |

| 2-Deoxyglucose-6-P | 0.03 |

| 2-Deoxyribose-5-P | 0.02 |

(Data sourced from Guha & Rose, 1986)[4]

The synthesis of Rib-1,5-P2 is inhibited by physiologically relevant concentrations of fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, glycerate-3-phosphate, citrate, and inorganic phosphate.[4]

Conclusion

The history of D-ribose phosphates is dominated by the discovery and characterization of 5-Phospho-α-D-ribose 1-diphosphate (PRPP) . Its identification in the 1950s was a landmark achievement, revealing the central molecule that links carbohydrate metabolism with the synthesis of the building blocks of life: nucleotides, select amino acids, and cofactors. Its synthesis, regulation, and multifaceted roles have been extensively studied, making it a key target for understanding cell growth and for drug development.

More recently, the discovery of Ribose 1,5-bisphosphate (Rib-1,5-P2) has added a layer of complexity to our understanding of metabolic regulation. While not a universal biosynthetic precursor like PRPP, its role as a potent feed-forward activator of phosphofructokinase demonstrates the nuanced control mechanisms governing central carbon metabolism. For researchers in the field, distinguishing between these two molecules is critical for the accurate interpretation of metabolic data and the design of effective therapeutic strategies.

References

- 1. escholarship.org [escholarship.org]

- 2. Gout with superactive phosphoribosylpyrophosphate synthetase due to increased enzyme catalytic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human PRPS1 filaments stabilize allosteric sites to regulate activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoribosyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

A Technical Deep Dive into D-Ribose 1,5-Diphosphate Biosynthesis: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 1,5-diphosphate (R15DP) is a crucial, yet often transient, metabolic intermediate situated at a key intersection of central carbon metabolism. Its biosynthesis, intricately linked to the pentose phosphate pathway (PPP) and the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), exhibits notable divergences between prokaryotic and eukaryotic domains. This technical guide provides an in-depth comparative analysis of the known biosynthetic routes to R15DP in these two domains of life. We will explore the canonical pathways, delve into recently discovered alternative routes in prokaryotes, present available quantitative data for key enzymes, and provide detailed experimental protocols for the characterization of these pathways. A particular focus will be placed on the enzymatic machinery, regulatory mechanisms, and the broader metabolic contexts in which R15DP synthesis occurs. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of R15DP metabolism, highlighting potential targets for therapeutic intervention and biotechnological applications.

Core Biosynthetic Pathways: A Tale of Two Domains

The biosynthesis of this compound is not typically a terminal pathway but rather a critical step in the formation of other essential biomolecules, most notably ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis.[1] However, the enzymatic routes leading to R15DP showcase significant differences between prokaryotes and eukaryotes.

The Eukaryotic Paradigm: A Direct Phosphorylation Approach

In eukaryotes, a primary route for the synthesis of R15DP involves the direct phosphorylation of a ribose phosphate precursor. The key enzyme in this process is glucose-1,6-bisphosphate synthase , which has been shown to catalyze the synthesis of ribose-1,5-bisphosphate.[2] This enzyme utilizes either ribose-1-phosphate or ribose-5-phosphate as the phosphoryl acceptor and 3-phosphoglyceryl phosphate as the phosphoryl donor.[2]

The precursor, ribose-5-phosphate, is a central product of the pentose phosphate pathway (PPP) , a major metabolic route for the production of NADPH and pentose sugars.[3][4][5] The PPP is a near-universal pathway found in both eukaryotes and prokaryotes.[5][6]

The Prokaryotic Distinction: An Alternative Pathway via PRPP

While prokaryotes also possess the pentose phosphate pathway for ribose-5-phosphate generation, a distinct and significant alternative pathway for the synthesis of a related compound, ribulose-1,5-bisphosphate (RuBP), via this compound has been elucidated, particularly in methanogenic archaea such as Methanocaldococcus jannaschii.[6][7] This pathway circumvents the need for the canonical Calvin-Benson-Bassham (CBB) cycle enzyme, phosphoribulokinase (PRK).[6][7]

The key steps in this alternative prokaryotic pathway are:

-

Synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP): This is a universally critical step where ribose-phosphate pyrophosphokinase (RPPK) , also known as PRPP synthetase, catalyzes the transfer of a pyrophosphoryl group from ATP to ribose-5-phosphate.[8][9][10]

-

Conversion of PRPP to this compound: Evidence suggests that PRPP is dephosphorylated at the β-phosphate of the C-1 pyrophosphate group to yield this compound.[6]

-

Isomerization to Ribulose-1,5-bisphosphate (RuBP): An uncharacterized enzyme then catalyzes the conversion of this compound to its keto isomer, RuBP.[6]

This archaeal pathway represents a significant evolutionary divergence in pentose phosphate metabolism and highlights the metabolic plasticity within the prokaryotic domain.

Quantitative Analysis of Key Enzymes and Pathways

A quantitative understanding of the enzymes and fluxes within these pathways is critical for comparative analysis and for identifying potential bottlenecks or regulatory control points.

Enzyme Kinetics of Ribose-Phosphate Pyrophosphokinase (PRPP Synthetase)

Ribose-phosphate pyrophosphokinase (RPPK) is a central enzyme in the biosynthesis of PRPP, the immediate precursor to this compound in the alternative prokaryotic pathway. Its kinetic parameters vary across different organisms.

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli (Prokaryote) | Ribose-Phosphate Pyrophosphokinase | Ribose-5-Phosphate | ~16 | ~35 | ~2.2 x 106 | [11] |

| Escherichia coli (Prokaryote) | Ribose-Phosphate Pyrophosphokinase | ATP | ~10 | ~35 | ~3.5 x 106 | [11] |

| Homo sapiens (Eukaryote) | PRPS1 | Ribose-5-Phosphate | 33 | Not specified | Not specified | [12] |

| Homo sapiens (Eukaryote) | PRPS1 | MgATP | 14 | Not specified | Not specified | [12] |

Note: The kcat for human PRPS1 was not explicitly stated in the provided reference, preventing a direct comparison of catalytic efficiency.

Metabolic Flux through the Pentose Phosphate Pathway

Metabolic flux analysis provides insights into the in vivo activity of metabolic pathways. The flux through the oxidative branch of the pentose phosphate pathway, which generates the precursor ribose-5-phosphate, shows significant differences between prokaryotes and eukaryotes under certain conditions.

| Organism | Condition | Net Flux through Oxidative PPP (% of Glucose Uptake) | Reference |

| Escherichia coli (Prokaryote) | Aerobic, glucose medium | 20% | [13] |

| Saccharomyces cerevisiae (Eukaryote) | Aerobic, glucose medium | 3% | [13] |

These data suggest a higher reliance on the oxidative PPP for precursor biosynthesis in E. coli compared to yeast under the tested conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound biosynthesis and related pathways.

Radiometric RubisCO-Coupled Assay for Ribulose-1,5-bisphosphate Synthesis

This assay is crucial for detecting the formation of RuBP from precursors like PRPP and this compound, particularly in the context of the alternative prokaryotic pathway.

Principle: The assay measures the incorporation of radiolabeled CO2 (as H14CO3-) into an acid-stable product (3-phosphoglycerate) by the action of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RubisCO). The rate of this reaction is dependent on the enzymatic generation of the RubisCO substrate, RuBP, from the precursor of interest.

Materials:

-

Cell-free extract or purified enzyme fraction

-

PRPP or this compound solution

-

Purified RubisCO

-

HEPES-KOH buffer (pH 7.2-8.0)

-

MgCl2

-

NaH14CO3 (with known specific activity)

-

Formic acid or HCl (for quenching the reaction)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a sealed reaction vial, prepare a reaction mixture containing HEPES-KOH buffer, MgCl2, and NaH14CO3.

-

Pre-incubation (for PRPP conversion): If testing PRPP as a precursor, a high-temperature pre-incubation (e.g., 83°C for 1 hour) can be used to non-enzymatically generate Ribose 1,5-bisphosphate.[6]

-

Enzyme Addition: Add the cell-free extract or purified enzyme fraction containing the putative RuBP synthesis enzymes and purified RubisCO to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the substrate (PRPP or this compound).

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes being studied (e.g., 37°C).

-

Quenching: After a defined time period (e.g., 30-60 seconds), stop the reaction by adding a strong acid like formic acid or HCl. This will protonate the unreacted H14CO3-, allowing it to be driven off as 14CO2 gas, while the acid-stable product, 14C-3-phosphoglycerate, remains.

-

Scintillation Counting: Transfer the quenched reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: The rate of RuBP synthesis is calculated from the amount of acid-stable 14C incorporated over time, taking into account the specific activity of the NaH14CO3.

Spectrophotometric Assay for Ribose-Phosphate Pyrophosphokinase (RPPK) Activity

This continuous spectrophotometric assay is widely used to measure the activity of RPPK by coupling the production of AMP to the oxidation of NADH.

Principle: The assay couples the RPPK reaction to three other enzymatic reactions. The AMP produced by RPPK is converted to ADP by myokinase. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the RPPK activity.

Materials:

-

Cell-free extract or purified RPPK

-

Tris-HCl or HEPES buffer (pH 7.5-8.0)

-

Ribose-5-phosphate

-

ATP

-

MgCl2

-

KCl

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Myokinase

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, ribose-5-phosphate, ATP, MgCl2, KCl, PEP, NADH, myokinase, PK, and LDH.

-

Blank Measurement: Measure the background rate of NADH oxidation in the absence of the RPPK-containing sample.

-

Initiation of Reaction: Add a known amount of the cell-free extract or purified RPPK to the cuvette to start the reaction.

-

Monitoring Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of RPPK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP (and thus the oxidation of 2 µmol of NADH) per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within central metabolism and is subject to complex regulation. The following diagrams, generated using the DOT language, illustrate the key pathways and their relationships.

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated, primarily at the level of its precursor, PRPP.

In Prokaryotes:

-

Allosteric Regulation of RPPK: In many bacteria, RPPK is allosterically inhibited by ADP and other purine ribonucleotides, providing a feedback mechanism to control PRPP levels.

-

Transcriptional Regulation: In Firmicutes, the transcription factor PurR, which represses purine biosynthesis genes, is itself regulated by the competitive binding of PRPP (an inducer) and the stringent response alarmone (p)ppGpp (a co-repressor).[14]

-

Filamentation of RPPK: In E. coli, RPPK can form filamentous structures, a process that modulates its sensitivity to allosteric inhibition, adding another layer of regulation.[10][15]

In Eukaryotes:

-

Feedback Inhibition: Similar to prokaryotes, eukaryotic RPPK is also subject to feedback inhibition by purine and pyrimidine nucleotides, particularly ADP.[16]

-

Isoforms and Protein-Protein Interactions: Eukaryotes often possess multiple isoforms of RPPK with different kinetic and regulatory properties. The activity of these isoforms can be further modulated by their association with other proteins.[16]

-

Subcellular Localization: The compartmentalization of the PPP and subsequent biosynthetic pathways in eukaryotes also plays a role in regulating substrate availability and flux.

Conclusion and Future Directions

The biosynthesis of this compound, while centered around the universal pentose phosphate pathway, exhibits significant and fascinating divergences between prokaryotes and eukaryotes. The discovery of the alternative PRPP-dependent pathway in archaea opens up new avenues for understanding microbial carbon metabolism and its evolution. For drug development professionals, the enzymes in these pathways, particularly the distinct prokaryotic enzymes, represent potential targets for novel antimicrobial agents.

Future research should focus on several key areas:

-

Elucidation of the uncharacterized enzymes in the archaeal pathway for RuBP synthesis from this compound.

-

Comprehensive quantitative analysis , including detailed kinetic characterization of enzymes from a wider range of organisms and in vivo metabolic flux studies under various physiological conditions.

-

Investigation into the prevalence of the alternative pathway across a broader spectrum of prokaryotes.

-

Further exploration of the regulatory networks governing these pathways in both domains to identify key control points.

A deeper understanding of these fundamental metabolic pathways will undoubtedly fuel advancements in both basic science and applied fields such as metabolic engineering and infectious disease research.

References

- 1. Metabolic Flux Analysis in Yeasts - Creative Proteomics MFA [creative-proteomics.com]

- 2. Evidence that Ribulose 1,5-Bisphosphate (RuBP) Binds to Inactive Sites of RuBP Carboxylase in Vivo and an Estimate of the Rate Constant for Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose-5-Phosphate Biosynthesis in Methanocaldococcus jannaschii Occurs in the Absence of a Pentose-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Net flux through the oxidative pentose phosph - Various - BNID 112684 [bionumbers.hms.harvard.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Filamentation modulates allosteric regulation of PRPS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Central Role of 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP) in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical molecule in nucleotide metabolism. Often referred to by various names, including D-Ribose 1,5-diphosphate in specific contexts, PRPP serves as the central donor of the ribose-5-phosphate moiety in the de novo and salvage pathways of purine and pyrimidine biosynthesis. Its synthesis and regulation are tightly controlled, making the enzymes involved in its metabolism attractive targets for therapeutic intervention. This document details the biosynthesis of PRPP, its multifaceted roles in cellular metabolism, and the experimental methodologies used to study its function. Quantitative data on enzyme kinetics and cellular concentrations are presented, alongside diagrams of key metabolic pathways to facilitate a comprehensive understanding.

Introduction: Clarifying the Nomenclature and Central Molecule

While the term "this compound" (or ribose-1,5-bisphosphate) is used in the scientific literature, it is crucial to distinguish it from the primary activated ribose donor in nucleotide metabolism, which is 5-phosphoribosyl-α-1-pyrophosphate (PRPP) . This compound is a substrate for an alternative, less common pathway for PRPP synthesis. The principal and highly regulated route for PRPP production is the phosphorylation of ribose-5-phosphate by ATP, a reaction catalyzed by the enzyme ribose-phosphate pyrophosphokinase, more commonly known as PRPP synthetase (EC 2.7.6.1).[1][2] This guide will focus on the synthesis and functions of PRPP, while also elucidating the role of this compound in its alternative biosynthetic pathway.

Biosynthesis of PRPP

The Primary Pathway: PRPP Synthetase

The vast majority of cellular PRPP is synthesized from D-ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (PRS).[3] This reaction involves the transfer of a pyrophosphoryl group from ATP to the C1 position of ribose 5-phosphate.[3]

Reaction: D-ribose 5-phosphate + ATP → 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) + AMP

The Alternative Pathway: The Role of this compound

An alternative pathway for PRPP synthesis exists, which utilizes this compound as a substrate. This reaction is catalyzed by the enzyme ribose-1,5-bisphosphate phosphokinase. This pathway is generally considered less significant for overall nucleotide biosynthesis compared to the PRPP synthetase-catalyzed reaction.

Reaction: this compound + ATP → 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) + ADP

The Function of PRPP in Nucleotide Metabolism

PRPP is a pivotal precursor for the biosynthesis of purine and pyrimidine nucleotides, as well as for the synthesis of the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[4]

De Novo Purine Biosynthesis

In the de novo synthesis of purines, the purine ring is assembled directly onto the ribose-5-phosphate moiety provided by PRPP. The first committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[5] This is a key regulatory point in the pathway.

De Novo Pyrimidine Biosynthesis

In the de novo synthesis of pyrimidines, the pyrimidine ring (orotate) is synthesized first and then attached to the ribose-5-phosphate from PRPP.[6][7][8] This reaction is catalyzed by orotate phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP), which is then decarboxylated to uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[8]

Nucleotide Salvage Pathways

Salvage pathways recycle pre-formed purine and pyrimidine bases, which are products of nucleic acid degradation, by attaching them to the ribose-5-phosphate from PRPP.[1][9] These pathways are metabolically less expensive than de novo synthesis. Key enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1]

Regulation of PRPP Synthesis

The synthesis of PRPP is a critical regulatory point in nucleotide metabolism. The activity of PRPP synthetase is modulated by the availability of its substrates and by feedback inhibition from downstream products.[10]

Quantitative Data

The following tables summarize key quantitative data related to PRPP metabolism. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of PRPP Synthetase

| Organism/Tissue | Substrate | Km (µM) | Vmax (units/mg) | Inhibitor | Ki (µM) | Reference |

| Human Erythrocytes | Ribose-5-P | 33 | - | ADP | - | [11] |

| Human Erythrocytes | MgATP | 14 | - | 2,3-DPG | - | [11] |

| Salmonella typhimurium | Ribose-5-P | - | - | ADP | - | [12] |

| Escherichia coli | PRPP (for UPRTase) | - | - | - | - | [3] |

| Plasmodium falciparum (OPRT domain) | PRPP | 9.3 | 2,994 µM/min/mg | - | - | [13] |

Note: Comprehensive Vmax and Ki values are not consistently reported across all studies and require specific experimental determination.

Table 2: Intracellular Concentrations of PRPP

| Cell Type/Organism | Condition | PRPP Concentration | Reference |

| Yeast (Saccharomyces cerevisiae) | Wild-type | ~0.1 mM | [13] |

| Yeast (S. cerevisiae) | prs1 prs3 mutant | ~10-fold decrease | [13] |

| Human Erythrocytes | Normal | Higher in females than males | [14] |

| Human Erythrocytes | Gout patients | Lower than normal | [14] |

| Escherichia coli | Exponential growth | - | [15] |

Note: Intracellular concentrations are highly dynamic and influenced by the metabolic state of the cell.

Experimental Protocols

Assay of PRPP Synthetase Activity

This is a continuous assay that measures the production of AMP, which is then used in a series of coupled enzymatic reactions leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Principle:

-

PRPP Synthetase: ATP + Ribose-5-Phosphate → PRPP + AMP

-

Myokinase: AMP + ATP → 2 ADP

-

Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

-

Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Add the sample containing PRPP synthetase.

-

Initiate the reaction by adding the substrates, ATP and ribose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation, which is proportional to the activity of PRPP synthetase.

This method directly measures the formation of radiolabeled PRPP from radiolabeled ATP.[4]

Protocol Outline:

-

Prepare a reaction mixture containing buffer, MgCl2, ribose-5-phosphate, and the enzyme source.

-

Initiate the reaction by adding [γ-32P]ATP or [α-32P]ATP.

-

Incubate for a defined period at a specific temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding formic acid).

-

Separate the radiolabeled PRPP from the unreacted radiolabeled ATP using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the PRPP spot using a scintillation counter or phosphorimager.

Analysis of Nucleotide Metabolism using Isotopic Labeling

Stable isotope tracing is a powerful technique to elucidate the contribution of different precursors to nucleotide biosynthesis.[7]

Principle:

Cells or organisms are cultured in the presence of precursors labeled with stable isotopes (e.g., 13C-glucose, 15N-glutamine). The incorporation of these isotopes into purine and pyrimidine bases is then quantified using mass spectrometry. This allows for the determination of the relative contributions of de novo and salvage pathways.

Protocol Outline:

-

Culture cells or feed animals with a diet containing stable isotope-labeled precursors.

-

Harvest cells or tissues and extract nucleic acids (DNA and RNA).

-

Hydrolyze the nucleic acids to individual nucleosides.

-

Analyze the isotopic enrichment of the nucleosides by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Deconvolute the mass isotopomer distribution to determine the extent and pattern of isotope incorporation, which provides insights into the metabolic pathways utilized.

Conclusion

5-Phosphoribosyl-α-1-pyrophosphate is an indispensable molecule in nucleotide metabolism, acting as the primary donor of the ribose-5-phosphate scaffold for the synthesis of purines and pyrimidines. The synthesis of PRPP is tightly regulated, primarily through the allosteric control of PRPP synthetase. Understanding the function and regulation of PRPP and its associated enzymes is critical for the development of novel therapeutic strategies targeting diseases characterized by aberrant nucleotide metabolism, such as cancer and certain metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of this central metabolic intermediate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]

- 6. Stable isotope dilution mass spectrometric assay for PRPP using enzymatic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A spectrophotometric method for the determination of 5-phosphoribosyl-1-pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. PRPP-S Assay Kit [novocib.com]

- 11. Intracellular Growth and Cell Cycle Progression are Dependent on (p)ppGpp Synthetase/Hydrolase in Brucella abortus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iubmb.org [iubmb.org]

- 13. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 14. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 15. ppGpp concentration, growth without PBP2 activity, and growth-rate control in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ribose 1,5-diphosphate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of D-Ribose 1,5-diphosphate (R-1,5-P2), a crucial intermediate in various metabolic pathways. This document consolidates available data on its synthesis, purification, analysis, and stability, offering a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Chemical Properties

This compound is a phosphorylated derivative of D-ribose, a central pentose sugar in nucleic acid structure and cellular metabolism. The presence of two phosphate groups, at the C1 and C5 positions, imparts unique chemical characteristics and significant biological roles.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₁₁P₂ | PubChem CID: 3036640[1] |

| Molecular Weight | 310.09 g/mol | PubChem CID: 3036640[1] |

| IUPAC Name | [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | PubChem CID: 3036640[1] |

| Synonyms | Ribose-1,5-bisphosphate, Ribose-1,5-diphosphate, R15P | MedchemExpress[2] |

| Computed XLogP3 | -4.7 | PubChem CID: 3036640[1] |

| Polar Surface Area | 183 Ų | PubChem CID: 3036640[1] |

| Physical State | Solid (predicted) | --- |

Stability

The stability of this compound is a critical factor in its biological function and experimental handling. While specific kinetic data for the 1,5-diphosphate is limited, the stability of the parent molecule, D-ribose, and the related D-ribose 5-phosphate provides significant insights. Sugars, in general, are known to be unstable in acidic and basic solutions.

Studies on the decomposition of ribose and its phosphorylated derivatives have shown surprisingly short half-lives at neutral pH, suggesting that these molecules needed to be utilized quickly in prebiotic scenarios.[3][4]

Table 2: Decomposition Half-Lives of Ribose and Ribose 5-Phosphate

| Compound | pH | Temperature (°C) | Half-life | Source |

| Ribose | 7.0 | 100 | 73 minutes | [3][4] |

| Ribose | 7.0 | 0 | 44 years | [3][4] |

| Ribose 5-phosphate | 7.4 | 100 | 7 minutes | [3] |

These findings suggest that this compound is also likely susceptible to degradation, particularly at elevated temperatures. The phosphate groups may influence the rate of decomposition, as seen with the faster degradation of ribose 5-phosphate compared to ribose at 100°C.[3] For laboratory use, it is recommended to store this compound at low temperatures (e.g., -20°C or below) in neutral pH buffers to minimize degradation.

Biological Role and Metabolic Pathways

This compound plays a significant role as a metabolic regulator. It is a potent activator of phosphofructokinase, a key enzyme in glycolysis.[1] Its formation and degradation are tied to central carbon metabolism and nucleotide biosynthesis.

One of the key pathways involving a structurally similar molecule, ribulose-1,5-bisphosphate, is the Calvin cycle in photosynthetic organisms.[2] While distinct from this compound, the enzymatic machinery of these pathways provides a basis for understanding its potential metabolic connections.

A crucial pathway related to ribose phosphates is the synthesis of phosphoribosyl pyrophosphate (PRPP), a key precursor for the biosynthesis of purine and pyrimidine nucleotides. The synthesis of PRPP starts from ribose 5-phosphate.

References

- 1. The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of D-Ribose 1,5-Bisphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 1,5-bisphosphate (R1,5BP) is a key metabolic intermediate situated at the nexus of several crucial cellular pathways, including the pentose phosphate pathway, nucleotide biosynthesis, and in some organisms, a unique pathway of nucleoside degradation. Its strategic position makes the enzymes responsible for its synthesis and catabolism potential targets for therapeutic intervention. This technical guide provides an in-depth exploration of the metabolic fate of D-Ribose 1,5-bisphosphate, detailing its synthesis, conversion to other vital biomolecules, and degradation. The document includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pertinent metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

D-Ribose 1,5-bisphosphate is a doubly phosphorylated pentose sugar that, while not as universally recognized as its isomer Ribulose 1,5-bisphosphate (RuBP), plays a significant role in cellular metabolism. Its metabolic fate is intrinsically linked to the availability of precursors from the pentose phosphate pathway and the cellular demand for nucleotides and other essential biomolecules. Understanding the intricate pathways governing the synthesis and degradation of R1,5BP is paramount for elucidating fundamental cellular processes and for identifying novel enzymatic targets for drug discovery.

Synthesis of D-Ribose 1,5-Bisphosphate

The biosynthesis of D-Ribose 1,5-bisphosphate can occur through several enzymatic reactions, primarily utilizing precursors from the pentose phosphate pathway.

From Ribose-5-phosphate and Ribose-1-phosphate

One primary route for R1,5BP synthesis involves the phosphorylation of either D-ribose-5-phosphate (R5P) or D-ribose-1-phosphate (R1P). This reaction is catalyzed by an enzyme with broad substrate specificity, glucose-1,6-bisphosphate synthase . This enzyme transfers a phosphate group from a donor molecule, such as 1,3-bisphosphoglycerate, to the hydroxyl group at the C1 or C5 position of the ribose phosphate.[1]

From 5-Phospho-D-ribose 1-pyrophosphate (PRPP) in Archaea

In some methanogenic archaea, a novel pathway for the synthesis of Ribulose 1,5-bisphosphate (RuBP) has been identified that proceeds through D-Ribose 1,5-bisphosphate. In this pathway, 5-phospho-D-ribose 1-pyrophosphate (PRPP) is dephosphorylated at the C-1 position to yield R1,5BP.[2] This reaction represents a key step in a modified carbon fixation pathway in these organisms.

Metabolic Fates of D-Ribose 1,5-Bisphosphate

Once synthesized, D-Ribose 1,5-bisphosphate can be channeled into several metabolic pathways, highlighting its role as a critical branch-point metabolite.

Conversion to Ribulose 1,5-Bisphosphate (RuBP)

A significant fate of R1,5BP, particularly in organisms with a Calvin cycle or related pathways, is its isomerization to Ribulose 1,5-bisphosphate (RuBP) . RuBP is the primary CO2 acceptor in photosynthesis, and this conversion is a critical step in carbon fixation.[3] In the archaeal pathway mentioned above, the conversion of R1,5BP to RuBP is the subsequent step after its synthesis from PRPP.[2]

Conversion to 5-Phospho-α-D-ribose 1-diphosphate (PRPP)

D-Ribose 1,5-bisphosphate can be further phosphorylated to form 5-phospho-α-D-ribose 1-diphosphate (PRPP) . This reaction is catalyzed by the enzyme ribose 1,5-bisphosphate phosphokinase (EC 2.7.4.23).[4] PRPP is a central molecule in the de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as in the synthesis of the amino acids histidine and tryptophan.[5][6]

Degradation of D-Ribose 1,5-Bisphosphate

While the conversion of R1,5BP to RuBP and PRPP represents anabolic fates, specific catabolic pathways for this molecule have also been identified, particularly in Archaea.

The Pentose Bisphosphate Pathway in Archaea

In the archaeon Thermococcus kodakarensis, a "pentose bisphosphate pathway" for nucleoside degradation has been characterized. In this pathway, nucleosides are converted to ribose-1-phosphate, which is then phosphorylated to D-Ribose 1,5-bisphosphate. R1,5BP is then isomerized to Ribulose 1,5-bisphosphate, which is subsequently carboxylated by a type III Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This pathway links nucleoside catabolism to central carbon metabolism.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of D-Ribose 1,5-bisphosphate.

Table 1: Relative V/Km Values for Glucose-1,6-bisphosphate Synthase with Various Phosphoryl Acceptors [1]

| Phosphoryl Acceptor | Relative V/Km |

| Ribose-1-phosphate | 1.00 |

| Glucose-1-phosphate | 0.30 |

| Mannose-1-phosphate | 0.11 |

| Ribose-5-phosphate | 0.11 |

| Glucose-6-phosphate | 0.10 |

| 2-Deoxyglucose-6-phosphate | 0.03 |

| 2-Deoxyribose-5-phosphate | 0.02 |

Table 2: Kinetic Parameters of Ribose-phosphate Pyrophosphokinase from Rat Hepatomas [9]

| Substrate | Km (mM) |

| Ribose 5-phosphate | 0.3 |

| ATP (in the presence of excess Mg2+) | 0.1 |

| Mg2+ATP (in the presence of excess ATP) | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Ribose 1,5-bisphosphate metabolism.

Enzymatic Synthesis of D-Ribose 1,5-Bisphosphate

Principle: This protocol describes the enzymatic synthesis of D-Ribose 1,5-bisphosphate from glucose-1,6-bisphosphate and ribose-1-phosphate, catalyzed by phosphoglucomutase and glucose-6-phosphate dehydrogenase.[2]

Materials:

-

Glucose-1,6-bisphosphate

-

Ribose-1-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Phosphoglucomutase

-

DEAE-Sepharose Fast Flow column

-

Appropriate buffers and cofactors (e.g., NADP+, MgCl2)

Procedure:

-

Prepare a reaction mixture containing glucose-1,6-bisphosphate, ribose-1-phosphate, NADP+, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Initiate the reaction by adding phosphoglucomutase and glucose-6-phosphate dehydrogenase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the progress of the reaction.

-

Purify the synthesized D-Ribose 1,5-bisphosphate using a DEAE-Sepharose Fast Flow column.

-

Quantify the purified product using a suitable method, such as mild acid hydrolysis to ribose-5-phosphate followed by a standard pentose phosphate assay.

Assay for Ribose 1,5-Bisphosphate Phosphokinase Activity

Principle: The activity of ribose 1,5-bisphosphate phosphokinase is determined by a coupled spectrophotometric assay. The ADP produced in the kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

D-Ribose 1,5-bisphosphate (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Enzyme preparation containing ribose 1,5-bisphosphate phosphokinase

-

Assay buffer (e.g., Tris-HCl, pH 7.8, containing MgCl2 and KCl)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, D-Ribose 1,5-bisphosphate, ATP, PEP, and NADH.

-

Add pyruvate kinase and lactate dehydrogenase to the mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C) and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the enzyme preparation containing ribose 1,5-bisphosphate phosphokinase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HPLC Analysis of D-Ribose 1,5-Bisphosphate

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method can be used for the separation and quantification of D-Ribose 1,5-bisphosphate and other related sugar phosphates.[10][11]

Instrumentation:

-

HPLC system with a pump, autosampler, and detector (e.g., UV or pulsed amperometric detector)

-

Anion-exchange column (e.g., CarboPac PA-1) or a reversed-phase column with an ion-pairing agent.

Mobile Phase (Example for Anion-Exchange):

-

A gradient of a strong base (e.g., NaOH) and a salt solution (e.g., sodium acetate) is typically used for elution.

Procedure:

-

Prepare standards of D-Ribose 1,5-bisphosphate of known concentrations.

-

Extract the metabolites from the cellular sample using a suitable method (e.g., perchloric acid extraction followed by neutralization).

-

Filter the samples and standards before injection.

-

Inject the samples and standards onto the HPLC column.

-

Elute the compounds using the optimized mobile phase gradient.

-

Detect the separated compounds using the appropriate detector.

-

Quantify the amount of D-Ribose 1,5-bisphosphate in the samples by comparing the peak area with the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Conclusion

D-Ribose 1,5-bisphosphate is a metabolically versatile molecule with distinct roles in anabolic and catabolic pathways across different domains of life. Its synthesis from precursors of the pentose phosphate pathway and its subsequent conversion to the essential molecules RuBP and PRPP underscore its importance in cellular bioenergetics and biosynthesis. The discovery of its role in a unique nucleoside degradation pathway in Archaea further expands our understanding of metabolic diversity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the enzymes involved in R1,5BP metabolism as potential therapeutic targets. Further research is warranted to fully elucidate the regulation of these pathways and to explore their implications in various physiological and pathological states.